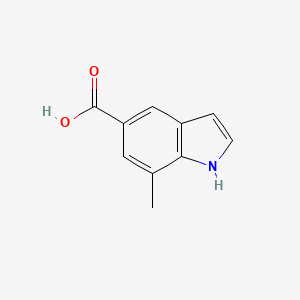

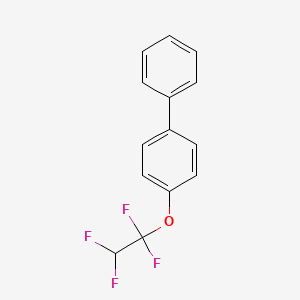

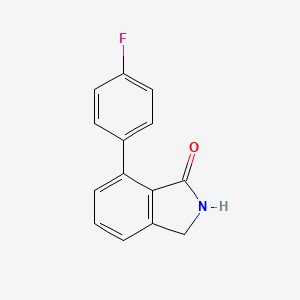

![molecular formula C14H11BrN2 B1339342 1-苄基-3-溴-1H-吡咯并[2,3-b]吡啶 CAS No. 281192-93-6](/img/structure/B1339342.png)

1-苄基-3-溴-1H-吡咯并[2,3-b]吡啶

描述

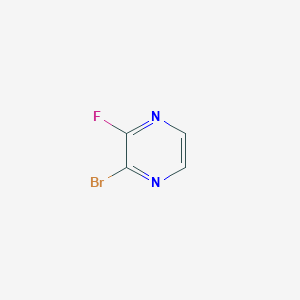

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine is a derivative of 1H-pyrrolo[2,3-b]pyridine . It’s a heterocyclic compound that has been studied for its potential in cancer therapy, specifically as an inhibitor of the fibroblast growth factor receptor (FGFR) .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain the compounds in 45-60% yield .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex and can be analyzed using various techniques . Unfortunately, specific details about the molecular structure of 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine are not available in the sources I found.科学研究应用

Kinase Inhibitors

Azaindole derivatives, including 1-benzyl-3-bromo-7-azaindole, have been extensively used as kinase inhibitors. They contribute significantly to drug discovery and innovation, particularly in the design of therapeutic agents targeting various diseases .

Biochemical and Biophysical Properties

These compounds possess interesting biochemical and biophysical properties that make them suitable for a variety of therapeutic applications. Researchers have been exploring novel synthetic methods for azaindole core units due to their potential in treating different diseases .

Therapeutic Agents

The azaindole scaffold has recently yielded several therapeutic agents for a variety of diseases, indicating its versatility and importance in medicinal chemistry .

作用机制

Target of Action

1-Benzyl-3-bromo-7-azaindole, also known as 1-Benzyl-3-bromo-pyrrolo[2,3-b]pyridine or 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine, is a compound that has been used in the design of kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling and regulation. They function by adding phosphate groups to other proteins, which can activate or deactivate these proteins, thus influencing various cellular processes.

Mode of Action

It is known that azaindole derivatives, such as this compound, can interact with kinases and inhibit their activity . This inhibition can lead to changes in cell signaling pathways, potentially affecting cell growth, division, and survival.

未来方向

属性

IUPAC Name |

1-benzyl-3-bromopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2/c15-13-10-17(9-11-5-2-1-3-6-11)14-12(13)7-4-8-16-14/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGECCZZIAJKFBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=C2N=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40572938 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

CAS RN |

281192-93-6 | |

| Record name | 1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40572938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。